molecular formula C16H15N5O B2795509 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile CAS No. 955838-64-9

2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile

Cat. No.: B2795509
CAS No.: 955838-64-9
M. Wt: 293.33
InChI Key: AMZUQUMWTBVLKR-UHFFFAOYSA-N
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Description

2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile is a useful research compound. Its molecular formula is C16H15N5O and its molecular weight is 293.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antioxidant Activity : Studies on pyrazolopyridine derivatives have demonstrated their potential as antioxidants. For example, El‐Mekabaty (2015) synthesized a series of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, with some compounds showing antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).

  • Antimicrobial and Anticancer Activity : Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives starting from a similar chemical backbone, showing antimicrobial and antioxidant activity. These compounds were subjected to molecular docking screenings, revealing moderate to good binding energies (Flefel et al., 2018).

  • Neurotropic Activity : Dashyan et al. (2022) synthesized pyrazolo substituted pyridines and investigated their neurotropic activity, finding compounds with potential anxiolytic and antidepressant activities without muscle relaxation at studied doses (Dashyan et al., 2022).

Synthetic Applications

  • Catalyst-Free Synthesis : Rahmati and Khalesi (2012) described a one-pot, three-component condensation reaction for the synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water, highlighting the efficiency of catalyst-free synthetic routes for producing complex heterocyclic structures (Rahmati & Khalesi, 2012).

  • Microwave-Induced Stereoselectivity : Rahmati and Alizadeh Kouzehrash (2011) achieved high selectivity and yield in the synthesis of trans-4-aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles using microwave irradiation, demonstrating an efficient method for stereoselective synthesis (Rahmati & Alizadeh Kouzehrash, 2011).

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-10-4-5-13(8-11(10)2)21-15-14(9-18-21)12(3)19-20(7-6-17)16(15)22/h4-5,8-9H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZUQUMWTBVLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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